3-(aminomethyl)-3-fluoropentane hydrochloride
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Overview
Description
3-(aminomethyl)-3-fluoropentane hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features an aminomethyl group and a fluorine atom attached to a pentane backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3-fluoropentane hydrochloride typically involves the introduction of the aminomethyl group and the fluorine atom onto the pentane backbone. One common method involves the reaction of 3-fluoropentane with formaldehyde and ammonium chloride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-3-fluoropentane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(aminomethyl)-3-fluoropentane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3-fluoropentane hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)benzeneboronic acid hydrochloride
- 3-(aminomethyl)-PROXYL
- Berotralstat
Uniqueness
3-(aminomethyl)-3-fluoropentane hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on a pentane backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial contexts.
Properties
CAS No. |
2770359-40-3 |
---|---|
Molecular Formula |
C6H15ClFN |
Molecular Weight |
155.64 g/mol |
IUPAC Name |
2-ethyl-2-fluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-3-6(7,4-2)5-8;/h3-5,8H2,1-2H3;1H |
InChI Key |
VFABWEVCPNOJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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